molecular formula C11H8F2N2 B8620180 2,4-Difluoro-3-(pyridin-2-YL)aniline

2,4-Difluoro-3-(pyridin-2-YL)aniline

Cat. No. B8620180
M. Wt: 206.19 g/mol
InChI Key: DBSXCMBLDPCFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-(pyridin-2-YL)aniline is a useful research compound. Its molecular formula is C11H8F2N2 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-3-(pyridin-2-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-(pyridin-2-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Difluoro-3-(pyridin-2-YL)aniline

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

2,4-difluoro-3-pyridin-2-ylaniline

InChI

InChI=1S/C11H8F2N2/c12-7-4-5-8(14)11(13)10(7)9-3-1-2-6-15-9/h1-6H,14H2

InChI Key

DBSXCMBLDPCFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2,4-difluorophenylamine (5.2 g, 25 mmol), 2-tri-n-butylstannylpyridine (11.0 g, 30 mmol), lithium chloride (10.6 g, 250 mmol) and copper(I) iodide (476 mg, 2.5 mmol) in tetrahydrofuran (100 ml) was degassed with nitrogen for 20 min before adding tetrakis(triphenylphosphine)palladium(0). The reaction was then heated at reflux for 5 days. The mixture was cooled to ambient temperature then partitioned between ethyl acetate and 10% ammonium hydroxide. The organics were washed with water, brine, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica. Purification by chromatography on silica eluting with isohexane (containing 0.5% triethylamine) on a gradient of ethyl acetate (20-50%) gave 2,4-difluoro-3-(pyridin-2-yl)phenylamine as a brown oil (550 mg, 11%): δH (400 MHz, CDCl3) 3.65 (2H, br), 6.74-6.84 (2H, m), 7.31 (1H, ddd, J 7, 5 and 1), 7.46-7.51 (1H, m), 7.78 (1H, ddd, J 8, 8 and 2), 8.74-8.77 (1H, m); m/z (ES+) 207 (M++H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
476 mg
Type
catalyst
Reaction Step One

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